molecular formula C7H3F5O2S B6351626 3,4-Difluoro-(trifluoromethylsulfonyl)benzene CAS No. 1274903-32-0

3,4-Difluoro-(trifluoromethylsulfonyl)benzene

Cat. No.: B6351626
CAS No.: 1274903-32-0
M. Wt: 246.16 g/mol
InChI Key: NPRBLOOTRNRCEV-UHFFFAOYSA-N
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Description

3,4-Difluoro-(trifluoromethylsulfonyl)benzene is an organic compound characterized by the presence of difluoro and trifluoromethylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene typically involves the introduction of difluoro and trifluoromethylsulfonyl groups onto a benzene ring. One common method involves the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3,4-Difluoro-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Difluoro-(trifluoromethylsulfonyl)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. Additionally, the difluoro groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-(trifluoromethylsulfonyl)benzene is unique due to the presence of both difluoro and trifluoromethylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1,2-difluoro-4-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRBLOOTRNRCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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